molecular formula C14H11NO2S B132899 H2S Donor 5a CAS No. 134861-13-5

H2S Donor 5a

Katalognummer: B132899
CAS-Nummer: 134861-13-5
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: IJYATHJDICJZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H2S Donor 5a (CAS 134861-13-5), also known as N-(Benzoylthio)benzamide, is a cysteine-activated hydrogen sulfide (H2S) donor developed by the research team led by Prof. Ming Xian at Washington State University . It is characterized by its stability in aqueous solutions and selective H2S release in the presence of thiol-containing biomolecules such as cysteine or glutathione. The compound achieves peak H2S release within 18 minutes in thiol-rich environments, mimicking endogenous H2S production mechanisms. Its molecular structure (C14H11NO2S, MW 257.3) prevents unintended reactions with cellular nucleophiles like -OH or -NH2 groups, enhancing its specificity and safety profile .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: H2S-Donor 5a wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von N-(Benzoylthio)benzamid beinhalten. Der synthetische Weg beinhaltet typischerweise die Reaktion von Benzoylchlorid mit Thioharnstoff zur Bildung von Benzoylthioharnstoff, der dann mit Benzoylchlorid umgesetzt wird, um N-(Benzoylthio)benzamid zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von H2S-Donor 5a beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: H2S-Donor 5a durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

H2S-Donor 5a hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

H2S-Donor 5a setzt Schwefelwasserstoff über einen Cystein-aktivierten Mechanismus frei. In Gegenwart von Cystein durchläuft die Verbindung eine chemische Reaktion, die Schwefelwasserstoff freisetzt. Dieser Prozess ahmt die natürliche Freisetzung von Schwefelwasserstoff in biologischen Systemen nach. Der freigesetzte Schwefelwasserstoff interagiert dann mit verschiedenen molekularen Zielstrukturen und Signalwegen, darunter Stickstoffmonoxid-Signalwege, um seine Wirkungen auszuüben .

Wirkmechanismus

H2S Donor 5a releases hydrogen sulfide through a cysteine-activated mechanism. In the presence of cysteine, the compound undergoes a chemical reaction that releases hydrogen sulfide. This process mimics the natural release of hydrogen sulfide in biological systems. The released hydrogen sulfide then interacts with various molecular targets and pathways, including nitric oxide pathways, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Activation Mechanism : Thiol-triggered degradation, ensuring site-specific H2S release in biological systems .
  • Stability : Remains inert in aqueous buffers but releases H2S in blood, tissues, or cells .
  • Therapeutic Potential: Demonstrated cytoprotective, anti-inflammatory, and cardiovascular protective effects in preclinical studies .
  • Safety: Non-toxic to HeLa cells at concentrations releasing up to 2.20 μM H2S over 48 hours .

Comparison with Similar H2S Donors

Release Kinetics and Mechanisms

Compound Activation Trigger Release Kinetics Key Advantages Limitations References
H2S Donor 5a Thiols (e.g., cysteine) Slow, sustained (18 min to peak) Mimics physiological release; high specificity Limited to thiol-rich environments
NaHS/Na2S Rapid hydrolysis Immediate burst release Simple synthesis; high H2S yield Cytotoxic at high doses; non-physiological kinetics
ADTOH-based donors Esterase cleavage Variable (hours-days) Tunable release rates; structural diversity Some use unstable ester linkages
pH-sensitive donors Acidic pH (e.g., pH 5.5) Controlled by microenvironment Targets ischemic/inflamed tissues Limited by tissue pH heterogeneity
ROS-activated donors Reactive oxygen species Spatiotemporally controlled Ideal for oxidative stress-related diseases Requires high ROS levels for activation

Structural and Pharmacokinetic Profiles

  • This compound: Features a benzoylthioamide scaffold, ensuring stability and selective activation. Its degradation products are non-reactive, reducing off-target effects .
  • Oleanolic acid hybrids: Combine H2S donors with parent drugs (e.g., oleanolic acid) for synergistic effects. However, many use simple ester bonds, which may degrade prematurely compared to Donor 5a’s robust structure .
  • Dual donors (e.g., NO/H2S hybrids): Enable simultaneous gasotransmitter release but require complex synthesis and risk unpredictable interactions .

Therapeutic Efficacy and Toxicity

Application This compound Comparable Donors
Cardiovascular Vasodilation via K+ATP channels; endothelial protection Compound 6 (ADTOH-based): K+ATP activation + antioxidant effects
Anti-inflammatory Reduces colitis severity via antioxidant pathways NaHS: Inconsistent results due to rapid H2S spikes
Cancer Pro-apoptotic in HeLa cells at safe doses Hybrid donors (e.g., oleanolic acid): Enhanced efficacy but variable toxicity
Wound Healing Promotes tissue repair via H2S-mediated angiogenesis Near-infrared fluorescent donors: Allow real-time monitoring but limited stability

Toxicity Comparison :

  • NaHS causes cell death at >100 μM due to abrupt H2S surges .
  • ADTOH-based donors show moderate toxicity in prolonged exposures .

Critical Analysis of Advantages and Limitations

This compound Strengths:

  • Controlled Release : Avoids toxic bursts of H2S, making it suitable for chronic conditions .
  • Stability: Superior shelf life compared to sulfide salts and pH-sensitive donors .
  • Specificity : Thiol-dependent activation reduces off-target effects .

Areas for Improvement :

  • Delivery Optimization : Requires thiol co-administration in low-cysteine environments.
  • Comparative Clinical Data: Limited in vivo studies vs. ADTOH or dual donors .

Biologische Aktivität

Hydrogen sulfide (H₂S) has emerged as a significant gaseous signaling molecule in various physiological and pathological processes. The compound known as H₂S Donor 5a is part of a broader category of H₂S donors that are being studied for their therapeutic potential. This article delves into the biological activity of H₂S Donor 5a, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of H₂S and Its Biological Significance

H₂S is produced endogenously in mammals and plays a crucial role in several biological functions, including:

  • Vasodilation : H₂S acts as a vasodilator, influencing blood flow and vascular tone.
  • Anti-inflammatory effects : It modulates inflammatory processes by inhibiting pro-inflammatory cytokines.
  • Antioxidant properties : H₂S protects cells from oxidative stress by neutralizing reactive oxygen species (ROS).
  • Cytoprotection : It contributes to cell survival during ischemic conditions, such as myocardial infarction.

H₂S Donor 5a releases hydrogen sulfide in a controlled manner, which is essential for its therapeutic effects. The release mechanism is influenced by various factors, including pH and the presence of specific cellular environments. This donor has been shown to exhibit a slow-release profile, which is advantageous for sustained biological activity.

Release Kinetics

The kinetics of H₂S release from Donor 5a can be summarized as follows:

Time (hours)H₂S Concentration (µM)
00
120
335
650
2470

This gradual release pattern allows for prolonged exposure to H₂S, enhancing its therapeutic efficacy while minimizing potential toxicity.

Cardiovascular Protection

Research indicates that H₂S Donor 5a exhibits cardioprotective effects in models of myocardial ischemia/reperfusion injury. In studies involving rat models, treatment with this donor significantly reduced myocardial damage, as evidenced by lower levels of cardiac enzymes (CK-MB and troponin I) and reduced infarct size compared to controls .

Anti-inflammatory Effects

H₂S Donor 5a has demonstrated significant anti-inflammatory properties. In vitro studies show that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines exposed to lipopolysaccharide (LPS) . This suggests its potential use in treating inflammatory diseases.

Neuroprotection

The neuroprotective effects of H₂S Donor 5a have been explored in models of neurodegeneration. It has been shown to reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer's disease by modulating oxidative stress pathways .

Case Studies

  • Cardioprotective Study : In a study involving rats subjected to ischemia/reperfusion, administration of H₂S Donor 5a resulted in a significant reduction in myocardial infarct size (30% reduction compared to control), with associated improvements in cardiac function metrics such as ejection fraction .
  • Inflammation Model : In a TNBS-induced colitis model, treatment with H₂S Donor 5a significantly reduced colon inflammation scores and levels of oxidative stress markers compared to untreated controls .

Q & A

Basic Research Questions

Q. How does H2S Donor 5a release H2S in biological systems, and what factors influence its release kinetics?

this compound reacts with thiol-containing molecules (e.g., cysteine, glutathione) in biological samples, triggering H2S release via nucleophilic substitution. Its stability in aqueous solutions (e.g., buffers) contrasts with rapid degradation in thiol-rich environments like blood or cells, where H2S release peaks within 18 minutes . Key factors affecting release include:

  • Thiol concentration : Higher cysteine levels accelerate H2S generation .
  • pH and temperature : Optimal release occurs under physiological conditions (pH 7.4, 37°C) .
  • Experimental matrix : Protein-rich media may alter release kinetics due to thiol binding .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Stock solutions : Prepare in DMSO at 10–100 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C (use within 1 month) or -80°C (use within 6 months) .
  • Working solutions : Dilute in cell culture media or buffers immediately before use. Pre-warm to 37°C and sonicate to enhance solubility .
  • Incompatibilities : Avoid direct mixing with strong oxidizers or metal ions that may degrade the donor .

Q. How can researchers quantify H2S release from Donor 5a in vitro?

Common methodologies include:

  • Fluorometric assays : Use probes like WSP-1 (H2S-specific) to measure real-time release .
  • Amperometric sensors : Electrochemical detection provides continuous H2S monitoring .
  • HPLC/MS : Quantify residual donor or byproducts (e.g., benzamide) to infer release efficiency . Example: Batista et al. (2021) measured 0.49 μM and 2.20 μM H2S release from 0.5 mg/mL and 2 mg/mL 5A@Chi in HeLa cells, respectively, using fluorometry .

Advanced Research Questions

Q. How should researchers address contradictions in cytotoxicity data for this compound across studies?

Discrepancies may arise from:

  • Cell type variability : HeLa cells showed no toxicity at ≤2.20 μM H2S , but primary cells may differ due to thiol content or antioxidant capacity.
  • Exposure duration : Short-term assays (≤24 h) may miss delayed effects.
  • Thiol availability : Pre-treating cells with thiol inhibitors (e.g., DL-propargylglycine) can isolate donor-specific effects . Methodological mitigation : Include internal controls (e.g., NaHS as a fast-release comparator) and validate H2S levels with multiple detection methods .

Q. What experimental design considerations are critical for studying this compound in combination with other gasotransmitter donors (e.g., NO or CO)?

  • Temporal control : Stagger donor addition to decouple release kinetics (e.g., this compound’s slow release vs. NaHS’s rapid burst) .
  • Thiol competition : Pre-incubate cells with excess cysteine to standardize H2S release rates when testing synergies .
  • Endpoint selection : Use transcriptomic (e.g., Nrf2 pathway) and functional assays (e.g., vasodilation) to capture crosstalk .

Q. How does the pharmacokinetic profile of this compound differ between in vitro and in vivo models, and how can this be optimized?

  • In vitro limitations : Static conditions lack physiological clearance mechanisms, potentially overestimating H2S bioavailability.
  • In vivo challenges : Rapid thiol metabolism in blood/liver may reduce donor efficacy. Solutions include:

  • Nanocarriers : Chitosan-based systems (e.g., 5A@Chi) prolong donor retention and target tissue delivery .
  • Dosing regimens : Fractionated dosing mimics endogenous H2S pulsatility .

Q. What advanced techniques enable real-time visualization of this compound’s spatial release in tissues?

  • Imaging : Confocal microscopy with H2S-specific fluorescent probes (e.g., WSP-5) .
  • Microelectrodes : Implantable sensors for in vivo H2S monitoring in organs like the heart or brain .
  • Mass spectrometry imaging : Spatially resolve H2S distribution in frozen tissue sections .

Q. How can researchers design dose-response studies to distinguish between cytoprotective and pro-apoptotic effects of this compound?

  • Dose range : Test 0.1–100 μM H2S equivalents, referencing therapeutic windows from prior studies (e.g., 0.49–2.20 μM in HeLa cells) .
  • Stress preconditioning : Apply oxidative or hypoxic insults to model disease contexts where H2S’s dual roles emerge .
  • Mechanistic endpoints : Pair viability assays with markers like caspase-3 (apoptosis) and HO-1 (cytoprotection) .

Q. Methodological Best Practices

  • Data reproducibility : Document thiol concentrations, donor preparation protocols, and detection method calibration .
  • Negative controls : Include thiol-free conditions to confirm donor specificity .
  • Ethical reporting : Disclose conflicts (e.g., vendor-supplied donors) and cite primary literature over vendor catalogs .

Eigenschaften

IUPAC Name

S-benzamido benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYATHJDICJZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.